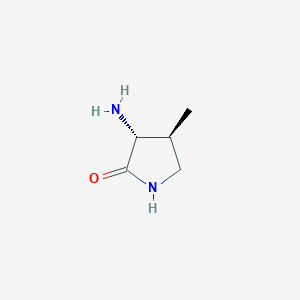
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a methyl group on a pyrrolidinone ring, makes it an interesting subject for research and application in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one: Unique due to its specific stereochemistry and functional groups.
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-thione: Contains a sulfur atom in place of the oxygen in the carbonyl group.
Uniqueness
This compound stands out due to its specific stereochemistry and the presence of both an amino group and a carbonyl group. This combination of features makes it particularly versatile and valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3R,4S)-3-amino-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-7-5(8)4(3)6/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
FCZGCQDOFWAOCM-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)[C@@H]1N |
Canonical SMILES |
CC1CNC(=O)C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















